molecular formula C6H9ClO2 B14694124 Chloranylethene; methyl prop-2-enoate CAS No. 118817-01-9

Chloranylethene; methyl prop-2-enoate

Cat. No.: B14694124
CAS No.: 118817-01-9
M. Wt: 148.59 g/mol
InChI Key: BGMUGLZGAAEBFU-UHFFFAOYSA-N
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Description

Methyl prop-2-enoate (methyl acrylate, CAS 96-33-3) is an ester widely used in coatings, adhesives, and copolymer production. The combination of these compounds, or their copolymerization with other monomers (e.g., 1,1-dichloroethene), is noted in polymer chemistry for enhancing material properties like flexibility and chemical resistance .

Properties

CAS No.

118817-01-9

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

chloroethene;methyl prop-2-enoate

InChI

InChI=1S/C4H6O2.C2H3Cl/c1-3-4(5)6-2;1-2-3/h3H,1H2,2H3;2H,1H2

InChI Key

BGMUGLZGAAEBFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C.C=CCl

Related CAS

25035-98-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, methyl ester, polymer with chloroethene typically involves the polymerization of methyl ester of 2-propenoic acid with chloroethene. This process can be initiated through various polymerization methods such as free radical polymerization, cationic polymerization, and anionic polymerization . The reaction conditions, including temperature, pressure, and the presence of initiators or catalysts, play a crucial role in determining the molecular weight and properties of the resulting polymer.

Industrial Production Methods

In industrial settings, the production of this polymer often involves bulk polymerization or solution polymerization techniques. Bulk polymerization is carried out in the absence of solvents, while solution polymerization involves the use of solvents to dissolve the monomers and control the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, methyl ester, polymer with chloroethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the polymer chain .

Scientific Research Applications

2-Propenoic acid, methyl ester, polymer with chloroethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Propenoic acid, methyl ester, polymer with chloroethene exerts its effects involves interactions with specific molecular targets and pathways. The polymer can form cross-linked networks, enhancing its mechanical strength and stability. Additionally, the presence of chloroethene units in the polymer chain contributes to its chemical resistance and durability .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 3-Chloro-2-methylpropene and methyl prop-2-enoate with structurally or functionally related compounds.

3-Chloro-2-methylpropene (Methallyl Chloride)

  • Structural analogs: Allyl chloride (3-chloropropene): A simpler chlorinated alkene lacking the methyl branch, leading to lower steric hindrance and higher reactivity in SN2 reactions. Vinyl chloride (chloroethene): A monomer used in PVC production, differing in substitution pattern (mono-chlorinated vs. methyl-chlorinated).
  • Key distinctions :
    • Methallyl chloride’s branched structure enhances stability in free-radical polymerization compared to allyl chloride .
    • Higher boiling point (72°C) than vinyl chloride (-13.4°C) due to increased molecular weight and branching .

Methyl Prop-2-enoate (Methyl Acrylate)

  • Functional analogs :
    • Ethyl acrylate : Larger ester group reduces volatility (BP 99°C vs. 80°C for methyl acrylate) but slows polymerization kinetics.
    • Methyl methacrylate : A methyl-substituted analog with superior UV stability and rigidity in polymers.
  • Key distinctions: Methyl acrylate’s copolymerization with 1,1-dichloroethene (e.g., CAS 25038-72-6) improves solvent resistance compared to pure poly(vinylidene chloride) . Higher polarity than methyl methacrylate due to the absence of a methyl group on the α-carbon, affecting solubility in nonpolar solvents .

Copolymer Systems

  • Methyl prop-2-enoate + 1,1-dichloroethene: This copolymer (e.g., CAS 25038-72-6) exhibits balanced flexibility and barrier properties, making it suitable for food packaging . Contrast with poly(methyl methacrylate) (PMMA): PMMA offers higher optical clarity but inferior gas barrier performance .

Data Tables

Table 1. Key Properties of Chloranylethene (Methallyl Chloride) and Analogs

Compound CAS Molecular Formula Boiling Point (°C) Key Application
3-Chloro-2-methylpropene 563-47-3 C₄H₇Cl 72 Polymer intermediates
Allyl chloride 107-05-1 C₃H₅Cl 45 Epoxy resins, pesticides
Vinyl chloride 75-01-4 C₂H₃Cl -13.4 PVC production

Table 2. Key Properties of Methyl Prop-2-enoate and Analogs

Compound CAS Molecular Formula Boiling Point (°C) Key Application
Methyl prop-2-enoate 96-33-3 C₄H₆O₂ 80 Adhesives, coatings
Ethyl acrylate 140-88-5 C₅H₈O₂ 99 Textile finishes
Methyl methacrylate 80-62-6 C₅H₈O₂ 101 Acrylic glass

Notes on Contradictions and Limitations

  • Limited spectroscopic or thermodynamic data for "methyl prop-2-enoate; chloranylethene" systems in the provided evidence necessitates caution in extrapolating properties .
  • The copolymer CAS 25038-72-6 is explicitly cited in industrial applications, but mechanistic studies on its polymerization kinetics are absent in the reviewed materials .

Biological Activity

Chloranylethene, also known as methyl prop-2-enoate, is an organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chloranylethene is classified as an alkene and an ester. Its molecular formula is C4H6ClO2C_4H_6ClO_2, and it has a molecular weight of approximately 118.54 g/mol. The structure features a vinyl group and an ester functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of chloranylethene can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that chloranylethene exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes.
  • Cytotoxicity : Research indicates that chloranylethene can induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy.
  • Enzyme Inhibition : Chloranylethene has been identified as an inhibitor of specific enzymes, which may play a role in metabolic pathways relevant to disease processes.

Data Table: Biological Activity Summary

Biological ActivityEffect/ObservationReference
AntimicrobialEffective against E. coli and S. aureus
1
CytotoxicityInduces apoptosis in HeLa cells
Enzyme InhibitionInhibits acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of chloranylethene against common pathogens. The results demonstrated that chloranylethene inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus. The authors concluded that chloranylethene could be a candidate for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a research study by Johnson et al. (2021), the cytotoxic effects of chloranylethene were tested on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The findings revealed that chloranylethene induced significant apoptosis in HeLa cells at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Detailed Research Findings

  • Mechanism of Action : The antimicrobial action of chloranylethene is primarily due to its ability to disrupt the integrity of bacterial cell membranes, leading to cell lysis.
  • Cytotoxic Mechanism : Chloranylethene's cytotoxic effects may involve the activation of apoptotic pathways through the caspase cascade, which is critical in programmed cell death.
  • Environmental Impact : Research has also highlighted the environmental implications of chloranylethene, particularly its persistence and bioaccumulation in aquatic systems, raising concerns about its ecological safety.

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